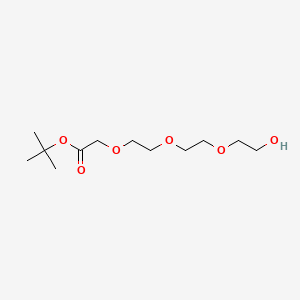

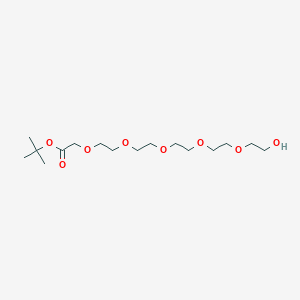

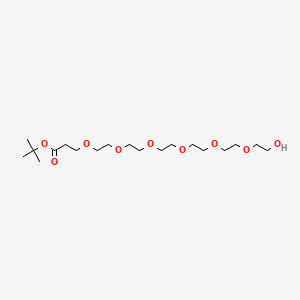

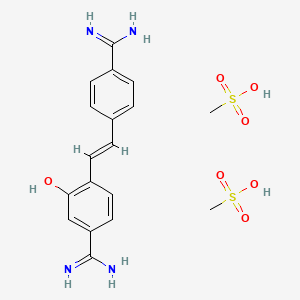

![molecular formula C20H27N3O4S B608084 1-[5-[3,4-双(氟代甲氧基)-2-[2-(1,3,5-三甲基吡唑-4-基)乙氧基]苯基]-1-甲基-吲唑-3-基]-~{N},~{N}-二甲基-甲胺 CAS No. 2059148-82-0](/img/structure/B608084.png)

1-[5-[3,4-双(氟代甲氧基)-2-[2-(1,3,5-三甲基吡唑-4-基)乙氧基]苯基]-1-甲基-吲唑-3-基]-~{N},~{N}-二甲基-甲胺

描述

IMP-1088 is an inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2 (IC50 = <1 nM for both human enzymes). It inhibits replication of rhinovirus (RV), the virus most commonly responsible for the common cold, by inhibiting myristoylation of the RV capsid protein VP0 from strain RV-A16 in HeLa cells. IMP-1088 (500 nM) reduces RV-A16, RV-A1, RV-B14, and RV-A28 viral titers in HeLa cells without affecting cell growth (IC50 = >1,000 nM). It also blocks production of infectious RV-16 virus in primary human bronchial epithelial cells (hBECs) when added 3 hours post infection via inhibition of viral capsid assembly.

IMP-1088 is a novel potent and selective blocker of N-myristoylation in cells.

科学研究应用

Application in Rhinoviral Replication Inhibition

Scientific Field

This application falls under the field of Virology .

Summary of the Application

IMP-1088 is an enzyme inhibitor of the human N-myristoyltransferases NMT1 and NMT2. It has been found to prevent rhinoviral replication, which is a significant area of research relating to the potential treatment of the common cold .

Methods of Application

IMP-1088 works by targeting the host cell instead of the rhinovirus itself. It blocks the NMT protein of the host cell, which prevents the virus from assembling its capsid, as viral capsid myristoylation by host NMT is essential for assembly .

Results or Outcomes

The use of IMP-1088 has shown to keep cells from generating infectious virus. It is thought unlikely that viruses will evolve resistance to such an approach since IMP-1088 works against the human cell and not the virus .

Application in Vaccinia Virus Infection

Scientific Field

This application is also in the field of Virology .

Summary of the Application

IMP-1088 has been found to inhibit the replication of the vaccinia virus (VACV) in primate cells .

Methods of Application

IMP-1088 blocks the N-myristoylation of the VACV protein L1, which is essential for viral entry. This results in progeny virus particles generated in the presence of IMP-1088 lacking N-myristoylated L1 .

Results or Outcomes

The loss of N-myristoylation resulted in greatly reduced infectivity of assembled mature virus particles, characterized by significantly reduced host cell entry and a decline in membrane fusion activity of progeny virus .

Application in N-Myristoylation Inhibition

Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

IMP-1088 is a potent inhibitor of human N-myristoyltransferases NMT1 and NMT2. It has been used to demonstrate that pharmacological inhibition of host-cell N-myristoylation can prevent viral replication .

Methods of Application

IMP-1088 works by blocking the NMT protein of the host cell, which prevents the virus from assembling its capsid, as viral capsid myristoylation by host NMT is essential for assembly .

Results or Outcomes

IMP-1088 delivered complete and specific inhibition of N-myristoylation in a range of cell lines at 1 µM and 100 nM, respectively .

Application in Cell Entry Inhibition

Scientific Field

This application is in the field of Cell Biology .

Summary of the Application

IMP-1088 has been found to generate non-infectious virions defective in cell entry .

Results or Outcomes

Application in Virus Capsid Assembly Prevention

Scientific Field

This application is in the field of Virology .

Summary of the Application

IMP-1088 has been found to prevent the assembly of the viral capsid, which is a crucial step in the replication of viruses .

Results or Outcomes

Application in Antiviral Strategy

Scientific Field

This application is in the field of Antiviral Research .

Summary of the Application

IMP-1088 has been found to inhibit the replication of several viruses, including HIV-1, Yellow fever virus, Dengue virus, Vaccinia virus, CMV, and human Herpesvirus 8 .

Methods of Application

IMP-1088 works by inhibiting the N-myristoylation of viral proteins, a lipidic co- or post-translational modification of proteins that is catalyzed by the enzyme N-myristoyltransferase (NMT) .

Results or Outcomes

The use of IMP-1088 has shown to inhibit the replication of several viruses in the low nanomolar range, indicating that IMP-1088 has broad-range activity against different pathogenic virus families .

Application in Parasitic Protozoan Infections Treatment

Scientific Field

This application is in the field of Parasitology .

Summary of the Application

IMP-1088, initially developed for treatment of parasitic protozoan infections, including sleeping sickness, malaria, and leishmaniasis, has shown great promise as a treatment for oncological diseases .

Methods of Application

IMP-1088 works by inhibiting the N-myristoyltransferase (NMT) enzyme, which is essential for the life cycle of many parasites .

Results or Outcomes

The use of IMP-1088 has shown potential in the treatment of parasitic protozoan infections. However, its usage as an anti-cancer therapeutic might be restricted due to possible neurotoxicity .

Application in Oncological Diseases Treatment

Scientific Field

This application is in the field of Oncology .

Summary of the Application

IMP-1088 has shown promise as a treatment for oncological diseases .

Methods of Application

IMP-1088 works by inhibiting the N-myristoyltransferase (NMT) enzyme, which plays a role in the proliferation of cancer cells .

Results or Outcomes

The use of IMP-1088 has shown potential in the treatment of oncological diseases. However, its usage might be restricted due to possible neurotoxicity .

Application in Drug Design

Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

IMP-1088 has been used in the design and development of novel NMT inhibitors with different pharmacological properties. This is significant in the adoption of these novel therapeutic agents in clinical practice .

Methods of Application

A common feature in the inhibitory mechanism of NMT is the formation of a salt bridge between a positively charged chemical group of the small molecule and the negatively charged C-terminus of an enzyme. Based on this observation, a virtual screening protocol was designed to identify novel ligands that mimic this mode of interaction .

Results or Outcomes

By screening over 1.1 million structures downloaded from the ZINC database, several hits were identified that displayed NMT inhibitory activity. The ligands from the stable complexes were tested in vitro and some of them appear to be promising leads for further optimization .

Application in Inhibiting Protein N-Myristoylation

Summary of the Application

IMP-1088 has been found to selectively block N-myristoylation in cells at low nanomolar concentration .

属性

IUPAC Name |

1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXNKJCQBRQUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336328 | |

| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-[3,4-Difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |

CAS RN |

2059148-82-0 | |

| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMP-1088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

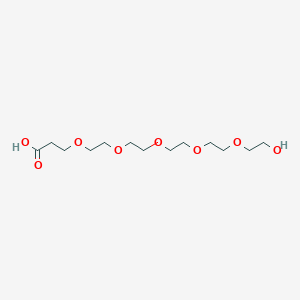

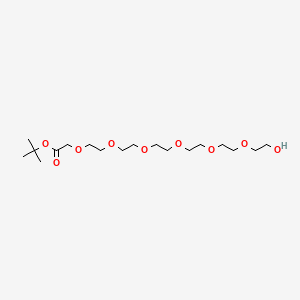

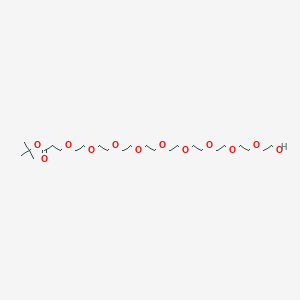

![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)